Diisobutyl hexahydrophthalate

Description

Contextualizing DIBHP within the Phthalate (B1215562) Family and Cyclohexane (B81311) Carboxylic Acid Esters

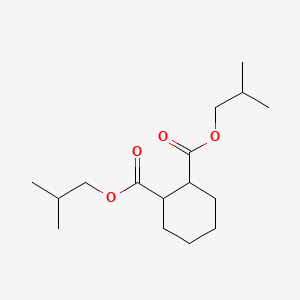

Diisobutyl hexahydrophthalate (DIBHP) is a chemical compound classified as a diester of cyclohexane-1,2-dicarboxylic acid. chemicalbook.comnih.gov Its structure is defined by a central cyclohexane ring to which two carboxylate groups are attached, each esterified with an isobutyl alcohol group. nih.gov The IUPAC name for DIBHP is bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate. nih.gov

DIBHP is directly related to the broader family of phthalates, which are esters of phthalic acid. wikipedia.org A prominent member of this family is Diisobutyl phthalate (DIBP), which has a similar structure to DIBHP but features an aromatic benzene (B151609) ring instead of a saturated cyclohexane ring. nih.govwikipedia.org Phthalates like DIBP are high-production-volume chemicals used extensively as plasticizers, particularly in polyvinyl chloride (PVC) products, to enhance flexibility and durability. wikipedia.orgepa.govtaylorandfrancis.com

DIBHP belongs to a specific subgroup known as cyclohexane carboxylic acid esters. These compounds are often produced through the hydrogenation of the corresponding aromatic phthalates. google.com This process saturates the benzene ring, converting it into a cyclohexane ring, thereby transforming the phthalate ester into a hexahydrophthalate ester. google.com This structural modification distinguishes DIBHP from traditional phthalates and places it in a class of compounds being explored for similar applications. google.comsmolecule.com

Rationale for Dedicated Academic Inquiry into DIBHP

The scientific and academic interest in DIBHP and other cyclohexane carboxylic acid esters stems largely from the regulatory and health concerns surrounding traditional phthalates. epa.govtaylorandfrancis.com Phthalates such as DIBP, dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) have come under scrutiny due to their potential toxicity and widespread human and environmental exposure. epa.gov

Regulatory bodies have taken action based on these concerns. For instance, the European Union has prohibited the use of four specific phthalates, including DIBP, in many consumer products due to their association with adverse effects on reproductive health. taylorandfrancis.com Similarly, the U.S. Environmental Protection Agency (EPA) has expressed concern about phthalates because of their toxicity profile and has taken steps to regulate their use. epa.gov

This growing regulatory pressure and consumer awareness have created a demand for safer alternatives to conventional phthalates that can still provide the necessary plasticizing properties. google.com Cyclohexane dicarboxylic acid esters, like DIBHP, are investigated as potential replacements. google.com Academic inquiry is therefore driven by the need to understand the chemical properties, synthesis, and performance of these alternative compounds to determine if they can effectively substitute for traditional phthalates in various industrial applications without presenting the same health and environmental risks. The primary synthetic route for DIBHP involves the esterification of hexahydrophthalic anhydride (B1165640) with isobutanol. smolecule.com

Chemical and Physical Properties

The properties of this compound (DIBHP) are central to its evaluation as a potential plasticizer.

Table 1: Physical and Chemical Properties of this compound (DIBHP)

| Property | Value |

|---|---|

| CAS Number | 70969-58-3 chemicalbook.comnih.gov |

| Molecular Formula | C₁₆H₂₈O₄ chemicalbook.comnih.gov |

| Molecular Weight | 284.39 g/mol chemicalbook.comnih.gov |

| IUPAC Name | bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate nih.gov |

| Synonyms | Diisobutyl cyclohexane-1,2-dicarboxylate, Hexahydrophthalic acid diisobutyl ester chemicalbook.com |

| Appearance | Colorless, odorless, non-volatile liquid smolecule.com |

| Melting Point | -42°C smolecule.com |

| Boiling Point | ~187°C smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKHPBOCBWDYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887773 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70969-58-3 | |

| Record name | Diisobutyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl hexahydrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of Diisobutyl Hexahydrophthalate

Established Synthesis Methodologies

Esterification of Hexahydrophthalic Anhydride (B1165640) with Isobutanol via Acid Catalysis

The direct esterification of hexahydrophthalic anhydride with isobutanol represents a primary method for DIBHP production. This reaction is typically catalyzed by an acid. The process involves two main stages: a rapid and essentially irreversible formation of a monoester, followed by the slower, reversible conversion of the monoester to the diester, DIBHP.

Strong acids like p-toluenesulfonic acid or methanesulfonic acid are effective catalysts for this process. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. The kinetics of similar esterification reactions, such as the synthesis of dibutyl phthalate (B1215562) or diisobutyl phthalate from phthalic anhydride, have been studied, indicating that the initial monoester formation is a very fast step. researchgate.net

Alternative Synthetic Routes and Industrial Utilization from Phthalic Anhydride Residue

An alternative and industrially relevant route to DIBHP involves the utilization of residues from phthalic anhydride production. Phthalic anhydride is a large-scale industrial chemical, and its manufacturing process can generate residues. researchgate.net These residues can be processed to yield valuable products.

One such process involves the selective hydrogenation of phthalic anhydride to produce hexahydrophthalic anhydride. google.com This intermediate, hexahydrophthalic anhydride, can then be subjected to the esterification process with isobutanol as described in section 2.1.1 to yield DIBHP. This method provides a way to upgrade lower-value byproducts into a commercially valuable plasticizer. researchgate.netgoogle.com The hydrogenation of phthalic anhydride to hexahydrophthalic anhydride is carried out in a reactor with a selective hydrogenation catalyst at temperatures between 50-70°C. google.com

Catalytic Hydrogenation Processes for DIBHP Production

The most common industrial method for producing DIBHP and other dialkyl hexahydrophthalates involves the direct hydrogenation of the corresponding phthalic acid ester. google.com

Hydrogenation of Diisobutyl Phthalate (DIBP) to DIBHP

This process involves the catalytic hydrogenation of the aromatic ring of Diisobutyl Phthalate (DIBP). google.comresearchgate.net The reaction is carried out in the presence of a hydrogen-containing gas and a heterogeneous catalyst, typically an active metal deposited on a support. google.com Ruthenium (Ru) and Nickel (Ni) are commonly used metals for this transformation. academax.comresearchgate.net

The reaction can be summarized as: Diisobutyl Phthalate + 3 H₂ → Diisobutyl Hexahydrophthalate

This method is advantageous as it starts from a readily available plasticizer, DIBP, and converts it into DIBHP, which is often considered a more environmentally benign alternative. researchgate.netresearchgate.net

The efficiency of the hydrogenation of DIBP to DIBHP is highly dependent on the optimization of reaction conditions to maximize yield and selectivity while ensuring catalyst stability. numberanalytics.com Key parameters include temperature, pressure, and the space velocity of the reactants.

Temperature: Hydrogenation is generally conducted at temperatures ranging from 50 to 250°C. google.com A preferred range is often between 80 to 130°C. google.com For the hydrogenation of the related dibutyl phthalate (DBP) over a Ru/Al₂O₃ catalyst, an optimal temperature of 80°C was identified. academax.com Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst deactivation. numberanalytics.com

Pressure: The reaction is typically carried out at pressures above 10 bar, with a general range of 20 to 300 bar. google.com For specific processes, pressures of 40 to 150 bar are common. google.com In the case of DBP hydrogenation, optimal results were achieved at a relatively low pressure of 2.0-2.5 MPa (20-25 bar). academax.com Higher pressure generally favors hydrogenation by increasing the concentration of hydrogen on the catalyst surface. numberanalytics.comorientjchem.org

Space Velocity: While specific values for DIBP hydrogenation are proprietary, space velocity (the rate at which the reactant is fed through the reactor) is a critical parameter that needs to be balanced with temperature and pressure to achieve high conversion.

The table below summarizes typical and optimized conditions for the hydrogenation of phthalate esters.

| Parameter | General Range google.com | Optimized for DBP Hydrogenation academax.com |

| Temperature | 50 - 250 °C | 80 °C |

| Pressure | 20 - 300 bar | 20 - 25 bar |

| Catalyst | Active Metal on Support | 3% Ru/Al₂O₃ |

In the catalytic hydrogenation of DIBP, "conversion" refers to the percentage of DIBP that has reacted, while "selectivity" refers to the percentage of the reacted DIBP that has been converted into the desired product, DIBHP. High conversion and high selectivity are the primary goals.

Using a 3% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst for the hydrogenation of dibutyl phthalate (a close analogue of DIBP), researchers achieved exceptional results. Under optimized conditions (80°C and 2.0-2.5 MPa), a DBP conversion of 99.904% and a selectivity to the corresponding hexahydrophthalate of 99.972% were reported. academax.com The stability of the catalyst was also high, showing consistent performance over nine cycles. academax.com The deactivation of the catalyst, when it occurs, is often attributed to the loss and aggregation of the active metal (Ruthenium) and carbon deposition on the catalyst surface. academax.com

The choice of catalyst and support is crucial. Nickel-based catalysts have also been shown to be active and stable for phthalate hydrogenation. researchgate.netresearchgate.net The modification of catalyst supports can also enhance performance and selectivity. researchgate.net

The table below illustrates the high efficiency achievable in phthalate hydrogenation.

| Parameter | Value for DBP Hydrogenation academax.com |

| Reactant | Dibutyl Phthalate (DBP) |

| Catalyst | 3% Ru/Al₂O₃ |

| Conversion | 99.904% |

| Selectivity | 99.972% |

Catalyst Systems for DIBP Hydrogenation (e.g., Ni-based catalysts)

The hydrogenation of the aromatic ring in phthalate esters like DIBP is a challenging chemical transformation due to the stability of the benzene (B151609) ring, which is connected to electron-withdrawing ester groups. researchgate.net This process requires harsh conditions, such as elevated temperature and pressure, and an effective catalyst system. youtube.com While noble metals like rhodium (Rh) and ruthenium (Ru) show high activity, nickel (Ni)-based catalysts are also widely studied and utilized due to their effectiveness and economic advantages. researchgate.netyoutube.com

Supported nickel catalysts are a cornerstone in the hydrogenation of phthalates. researchgate.net The activity of these catalysts is influenced by factors such as the active nickel surface area and the pore size of the support material. researchgate.net One notable example is a Nickel/Montmorillonite (Ni/MMT) catalyst, which has demonstrated excellent activity and stability in the hydrogenation of dioctyl phthalate (DOP), a compound structurally similar to DIBP. researchgate.net This catalyst could be used repeatedly under demanding reaction conditions, showing performance comparable to many noble metal catalysts. researchgate.net

Table 1: Research Findings on Nickel-Based Catalyst Systems for Phthalate Hydrogenation

| Catalyst System | Support Material | Key Findings | Reference |

| Nickel (Ni) | Montmorillonite (MMT) | Showed excellent activity and stability for dioctyl phthalate (DOP) hydrogenation. It was reusable for up to ten cycles under harsh conditions. | researchgate.net |

| Nickel (Ni) | General Supported | For DOP hydrogenation, the active nickel surface area and catalyst pore size were identified as the major factors affecting catalytic activity. | researchgate.net |

| Nickel (Ni) | Alumina-Silica (Al-SBA-15) | Bimetallic Rhodium-Nickel nanoparticles on this support were used for phthalate hydrogenation in water, producing non-phthalate plasticizers. | researchgate.net |

| Nickel Oxide (NiO) on Carbon | NORIT Charcoal | An air-stable composite that becomes active in situ. A 3% Ni loading was found to be optimal for the hydrogenation of various organic compounds. | mdpi.com |

Chemical Reactivity and Degradation Pathways

The chemical stability and degradation of this compound are key to understanding its environmental persistence and behavior. The primary degradation pathways include hydrolysis and potentially photolytic and oxidative processes.

Hydrolysis in Aqueous Environments

As an ester, this compound is susceptible to hydrolysis in the presence of water. This reaction involves the cleavage of the ester bonds, leading to the formation of its constituent parent molecules: hexahydrophthalic acid and isobutanol. smolecule.com This process is analogous to the hydrolysis of other phthalate esters, which is a critical first step in their environmental degradation. wikipedia.org

The degradation of phthalic acid esters (PAEs) in the environment is often initiated by the cleavage of the two ester bonds. nih.gov This is typically a two-step process where a dialkyl phthalate is first hydrolyzed to a monoalkyl phthalate, which is then further hydrolyzed to phthalic acid. nih.govnih.gov For this compound, this would mean a sequential breakdown into monoisobutyl hexahydrophthalate and finally hexahydrophthalic acid. This hydrolysis can be facilitated by enzymes produced by microorganisms in soil and water. wikipedia.org

Photolytic and Oxidative Degradation Mechanisms

While specific studies on the photolytic and oxidative degradation of this compound are not widely available, the behavior of structurally related phthalates like dibutyl phthalate (DBP) provides insight into potential mechanisms. Organic compounds in aquatic environments can be degraded through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, where other substances (photosensitizers) absorb light and produce reactive species that attack the target compound. nih.gov

For phthalates, indirect photolysis involving hydroxyl radicals (•OH) is a significant degradation pathway. researchgate.netresearchgate.net These highly reactive radicals can be generated in water through various photochemical processes, such as those involving ferric ions (Fe(III)). researchgate.net The degradation of DBP has been shown to be initiated by •OH radicals abstracting a hydrogen atom from the butyl chain, leading to a cascade of reactions that ultimately break down the molecule. researchgate.netresearchgate.net It is plausible that this compound would undergo a similar oxidative degradation process initiated by hydroxyl radicals, attacking the isobutyl chains or the cyclohexane (B81311) ring.

Table 2: Potential Degradation Pathways for this compound

| Degradation Pathway | Description | Primary Products | Remarks | Reference |

| Hydrolysis | Cleavage of the ester bonds in the presence of water. | Hexahydrophthalic acid and Isobutanol | A typical reaction for esters, often the initial step in biodegradation. | smolecule.com |

| Photolysis (Indirect) | Degradation initiated by light-induced reactive species, such as hydroxyl radicals (•OH). | Hydroxylated and carboxylated derivatives, leading to smaller molecules upon further reaction. | Based on studies of related phthalates like DBP, where •OH attack on the alkyl chain is a key step. | nih.govresearchgate.net |

| Oxidative Degradation | Reaction with strong oxidizing agents, often involving hydroxyl radicals. | Various oxidation products, ultimately leading to mineralization (breakdown to CO2 and H2O) under prolonged exposure. | Fe(III)-induced formation of •OH radicals is a known method for degrading DBP in water. | researchgate.net |

Environmental Fate and Behavior of Diisobutyl Hexahydrophthalate

Biodegradation Studies and Persistence Assessment

Ready Biodegradability Testing (OECD 301/310 series)

Ready biodegradability tests, such as those outlined in the OECD 301 and 310 series, are stringent laboratory screening methods designed to determine if a chemical has the potential to undergo rapid and ultimate biodegradation in an aerobic aquatic environment. oecd.orgsecure-platform.com These tests utilize a relatively low concentration of microorganisms and a limited test duration of 28 days. oecd.orgfao.org A substance is considered "readily biodegradable" if it meets specific pass levels within a "10-day window." oecd.orgfao.org For methods measuring dissolved organic carbon (DOC), the pass level is 70%, and for those measuring oxygen demand or carbon dioxide production, it is 60%. oecd.orgfao.org

There are several methods within the OECD 301 series, each suited to different types of chemicals based on properties like water solubility and volatility. fao.orgibacon.com These include:

DOC Die-Away (OECD 301 A): Suitable for water-soluble substances. fao.org

CO2 Evolution (Modified Sturm Test) (OECD 301 B): Can be used for both soluble and insoluble compounds. fao.org

MITI (I) (Ministry of International Trade and Industry, Japan) (OECD 301 C): A test for ready biodegradability. fao.org

Closed Bottle (OECD 301 D): Appropriate for volatile chemicals. ibacon.com

Modified OECD Screening (OECD 301 E): Another method for assessing ready biodegradability. fao.org

Manometric Respirometry (OECD 301 F): Suitable for non-volatile substances. ibacon.com

The OECD 310 test, "CO2 in Sealed Vessels (Headspace Test)," is another method used to determine ready biodegradability by measuring the production of carbon dioxide. ibacon.com A positive result in any of these stringent tests indicates that the substance is likely to be rapidly and completely biodegraded in the environment and is considered "not persistent." nih.gov Conversely, a failure to meet the pass levels suggests that the substance may be persistent, warranting further investigation with higher-tiered tests. nih.gov

Degradation Rates and Conditions for DIBHP in Aquatic Systems

Several factors can influence the rate of biodegradation in aquatic environments:

Microbial populations: The presence of microorganisms capable of degrading the specific phthalate (B1215562) is essential. Many sewage treatment plants harbor adapted microorganisms that can effectively degrade phthalates due to their ubiquitous presence. mst.dk

Temperature and pH: These environmental parameters can significantly affect microbial activity and, consequently, the rate of biodegradation. For instance, one study on the degradation of a similar phthalate, DEHP, found an optimal temperature of 30°C. researchgate.net

Bioavailability: The accessibility of the chemical to microorganisms is crucial. For poorly water-soluble substances, this can be a limiting factor. ecetoc.org

Chemical structure: The structure of the phthalate itself plays a role. Generally, phthalates with shorter alkyl chains are more readily biodegradable. mst.dk

It is important to note that biodegradation can occur through both primary and ultimate degradation. Primary degradation refers to the initial transformation of the parent compound, while ultimate degradation is the complete breakdown to carbon dioxide, water, and biomass. smithers.com Simulation tests, such as OECD 308 (aerobic and anaerobic transformation in aquatic sediment systems) and OECD 309 (aerobic mineralization in surface water), are designed to determine degradation half-lives under environmentally relevant conditions and can provide a more definitive assessment of persistence. smithers.com

Comparison of DIBHP Persistence with Other Phthalates

The persistence of phthalates in the environment is inversely related to the length of their alkyl chains; shorter-chain phthalates are generally less persistent and more readily biodegradable than their long-chain counterparts. mst.dk For example, short-chain phthalate esters are often readily mineralized in tests under environmentally relevant conditions. mst.dk In contrast, the degradation of longer-chain phthalates is slower, and often only primary biodegradation is observed. mst.dk

The branched structure of a phthalate can also influence its environmental fate. For instance, a study comparing the effects of the branched-chain di(2-ethylhexyl) phthalate (DEHP) with its straight-chain analogs, di(n-hexyl) phthalate (DnHP) and di(n-octyl) phthalate (DnOP), revealed significant differences in their biological effects. nih.gov While this study focused on toxicology, it highlights that structural differences can lead to different biological interactions, which may also extend to microbial degradation pathways. Diisobutyl hexahydrophthalate, with its branched isobutyl groups, is distinct from linear phthalates like di-n-butyl phthalate, and this structural difference contributes to unique solubility properties. smolecule.com

The ubiquitous use of various phthalates has led to widespread environmental contamination, with compounds like dibutyl phthalate (DBP) and DEHP being frequently detected. researchgate.netnih.gov The persistence of these and other phthalates is a key factor in their potential to cause long-term environmental effects. secure-platform.com

Environmental Distribution and Partitioning

The way a chemical moves and accumulates in different environmental compartments—water, air, soil, and biota—is governed by its physical and chemical properties. For this compound, its water solubility and volatility are key characteristics that determine its environmental distribution and partitioning.

Water Solubility and Volatility Characteristics

This compound is described as a colorless, odorless, and non-volatile liquid. smolecule.com Its low water solubility is a significant factor in its environmental behavior. One source indicates a water solubility of 18.31 mg/L at 20°C. chemicalbook.com This limited solubility suggests that it will not readily dissolve in water.

The volatility of a chemical is often described by its Henry's Law constant. For this compound, the Henry's Law constant has been estimated to be 0.248 Pa m³/mol. europa.eu This value indicates that the substance is not significantly volatile from surface water. europa.eu Therefore, it is unlikely to partition significantly into the atmosphere from aquatic environments.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Water Solubility | 18.31 mg/L at 20°C | chemicalbook.com |

| Henry's Law Constant | 0.248 Pa m³/mol | europa.eu |

| Appearance | Colorless, odorless, non-volatile liquid | smolecule.com |

Bioconcentration Factor (BCF) and Bioaccumulation Potential

The bioconcentration factor (BCF) is a critical parameter for assessing the potential of a chemical to accumulate in aquatic organisms from the surrounding water. It is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. A high BCF value suggests a higher likelihood of bioaccumulation, which can lead to adverse effects in the organism and potential transfer through the food web.

A thorough review of available scientific literature and environmental databases for specific experimental data on the bioconcentration factor of this compound did not yield any definitive studies. Regulatory dossiers and chemical information databases, such as those from the European Chemicals Agency (ECHA), indicate that while bioaccumulation is a considered endpoint for this substance, specific, publicly available BCF values from experimental studies are not cited. europa.eu The assessment of bioaccumulation potential for this compound, therefore, relies on estimations and modeling based on its physicochemical properties, such as its octanol-water partition coefficient (Kow).

Table 1: Bioconcentration Factor (BCF) of this compound

| Parameter | Value | Source |

| Bioconcentration Factor (BCF) | No experimental data available from the conducted search. | N/A |

Sorption to Environmental Matrices (Soil, Sediment)

Sorption is a key process that influences the environmental distribution and fate of chemical substances. It refers to the partitioning of a chemical between a solid phase (such as soil or sediment) and a liquid phase (such as water). The extent of sorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates a substance's tendency to bind to the organic matter in soil and sediment. High sorption can lead to the accumulation of a chemical in soil and sediment, reducing its mobility and bioavailability in the environment.

Table 2: Sorption Parameters for this compound

| Parameter | Value | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No experimental data available from the conducted search. | N/A |

| Freundlich Adsorption Coefficient (Kf) | No experimental data available from the conducted search. | N/A |

Environmental Monitoring and Occurrence

Information regarding the detection of this compound in various environmental compartments through monitoring programs is not widely available in the public domain. A review of environmental monitoring studies and databases did not yield specific data on the concentrations of this compound in surface water, groundwater, soil, sediment, or biota. europa.eu The absence of such data may indicate a lack of targeted monitoring for this specific compound or that its presence in the environment is not widespread or has not been a focus of major environmental quality surveys.

Toxicological and Ecotoxicological Research on Diisobutyl Hexahydrophthalate

In Vitro Toxicological Investigations

Cellular Viability and Proliferation Assays

Specific cellular viability and proliferation assays for Diisobutyl hexahydrophthalate were not found in the reviewed literature. However, studies on a related next-generation plasticizer, Hexamoll® diisononyl cyclohexane-1,2-dicarboxylate (DINCH®), provide some insights into the potential cytotoxicity of this class of compounds. An investigation into the effects of DINCH on human liver (HepG2) and kidney (HEK293) cell lines found that it induced cytotoxicity in kidney cells after a 48-hour exposure period, though not in the liver cells nih.gov. The MTT assay was used to determine cell viability, a common method that measures the metabolic activity of cells as an indicator of their health nih.gov.

Table 1: Cytotoxic Effects of DINCH on Human Cell Lines

| Cell Line | Exposure Time | Cytotoxic Effect Observed | Assay Used |

|---|---|---|---|

| Kidney (HEK293) | 48 hr | Yes | MTT |

| Liver (HepG2) | 48 hr | No | MTT |

Data sourced from a study on the related compound Hexamoll® DINCH® nih.gov.

Gene Expression and Molecular Pathway Perturbations

Direct research on gene expression changes induced by DIBHP is not currently available. However, studies on the structurally similar di-n-butyl phthalate (B1215562) (DBP) have identified significant alterations in gene expression related to critical cellular processes.

In normal human mammary epithelial cells, DBP exposure altered the expression of 57 genes, including those involved in fertility (e.g., inhibin, placental growth factor), immune response (e.g., tumor necrosis factor induced protein), and antioxidant status (e.g., glutathione (B108866) peroxidase) nih.gov.

Another study using a mouse ovarian antral follicle culture system found that DBP disrupts the expression of genes crucial for cell cycle progression and apoptosis nih.gov. Specifically, DBP treatment decreased the mRNA levels of key cyclins (D2, E1, A2, and B1) while increasing the expression of the cell cycle inhibitor p21 nih.gov. Furthermore, while most pro-apoptotic genes were unaffected, DBP did increase levels of Bid and decrease the anti-apoptotic gene Bcl2 nih.gov. These changes in gene expression correlated with cell cycle arrest in the G1 phase nih.gov.

Table 2: Gene Expression Changes Induced by Di-n-butyl Phthalate (DBP) in Mouse Antral Follicles

| Gene Category | Gene | Effect of DBP Treatment |

|---|---|---|

| Cell Cycle | Cyclin D2, E1, A2, B1 | Decreased mRNA levels |

| Cell Cycle | p21 | Increased mRNA levels |

| Apoptosis | Bid | Increased mRNA levels |

| Apoptosis | Bcl2 | Decreased mRNA levels |

Data sourced from a study on the related compound Di-n-butyl phthalate (DBP) nih.gov.

These findings in a related phthalate suggest that a potential mechanism of toxicity for DIBHP could involve the disruption of fundamental cellular pathways at the transcriptional level.

In Vivo Toxicological Studies

In vivo studies in model organisms are essential for understanding the systemic and organ-specific toxicity of a chemical. While comprehensive in vivo toxicological profiles for DIBHP are limited, research on the broader class of dialkyl ortho-phthalates (o-DAPs) provides a framework for potential effects.

Systemic Toxicity Assessments in Model Organisms

Systemic toxicity assessments often reveal specific organs that are targeted by a chemical. For the o-DAP class of plasticizers, the liver and kidneys are frequently identified as target organs in animal studies cpsc.gov.

The liver is a primary target organ for many phthalates cpsc.gov. Chronic toxicity studies in animals have shown that various o-DAPs can cause increased liver weight, peroxisome proliferation, and other histopathological effects cpsc.gov. While specific studies detailing hepatotoxic effects or histopathological changes in model organisms for DIBHP were not identified, research on the related hydrogenated plasticizer DINCH indicated it could produce oxidative DNA damage in human liver cells in vitro, suggesting a potential for liver-related effects in vivo nih.gov. This type of damage, if not repaired, can lead to mutations and contribute to adverse hepatic outcomes.

Endocrine-Disrupting Properties of DIBHP and Related Phthalates

A significant body of research has focused on the endocrine-disrupting properties of phthalates, which are chemicals that can interfere with the body's hormonal systems youtube.com. Phthalates are suspected endocrine disruptors in humans and have demonstrated reproductive and developmental toxicity in animal studies nih.gov. These chemicals can mimic or block natural hormones, altering the regulation of biological processes from conception through adulthood youtube.comnih.govyoutube.com.

Studies have linked various phthalates to adverse reproductive outcomes. For instance, diisobutyl phthalate has been associated with an increased risk of preterm birth nih.gov. The metabolite of dibutyl phthalate (DBP) has been associated with reduced sperm motility and concentration in some human studies nih.gov. The mechanism of action for many phthalates involves interference with hormone-sensitive systems, including the male and female reproductive organs nih.gov. In rodent models, maternal exposure to DBP has been shown to cause long-term changes in hypothalamic gene expression and sexual behavior in offspring mdpi.com. This interference is particularly critical during developmental windows when hormonal signals are essential for organizing tissues and programming future function mdpi.comyoutube.com.

The general concern for this class of compounds is that they are not chemically bound to the plastics they are used in, allowing them to be released into the environment and result in human exposure nih.gov.

Table of Chemical Compounds

| Chemical Name | Abbreviation |

| This compound | DIBHP |

| Hexamoll diisononyl cyclohexane-1,2-dicarboxylate | DINCH® |

| Di-n-butyl phthalate | DBP |

| Diisobutyl phthalate | DIBP |

| Dialkyl ortho-phthalates | o-DAPs |

| Diethylstilbestrol | DES |

| Inhibin | - |

| Placental growth factor | - |

| Tumor necrosis factor induced protein | - |

| Glutathione peroxidase | - |

| Cyclin D2, E1, A2, B1 | - |

| p21 | - |

| Bid | - |

| Bcl2 | - |

Antiandrogenic Effects and Reproductive System Impacts

In utero exposure to Diisobutyl phthalate (DIBP), a compound structurally similar to this compound, has been shown to disrupt the androgen-dependent sexual differentiation in male rats. nih.gov This disruption manifests as a range of reproductive system alterations. Studies have demonstrated that DIBP can induce severe and specific adverse effects on the male rat reproductive development, mirroring the effects of its well-studied analog, Dibutyl Phthalate (DBP). nih.gov

Key findings from research on DIBP's impact on the male reproductive system include:

Reduced Anogenital Distance (AGD): A shortened AGD in male offspring is a common indicator of antiandrogenic effects during development. nih.govnih.gov

Nipple Retention: Male rats exposed to DIBP in utero exhibit the retention of areolas/nipples, which are typically absent in control males. nih.govnih.gov

Delayed Puberty: The onset of puberty, marked by preputial separation, was delayed in male offspring exposed to DIBP. nih.gov

Genital Malformations: In adulthood, male rats exposed to DIBP during gestation displayed malformations such as hypospadias (an abnormal opening of the urethra), cleft prepuce, and undescended testes. nih.gov

Testicular Histopathology: Microscopic examination of the testes in adult rats revealed lesions, most notably seminiferous tubule degeneration. nih.gov

These effects are consistent with the broader understanding of how certain phthalates interfere with the male reproductive system by altering fetal testicular testosterone (B1683101) production. nih.gov The mechanism is believed to involve changes in Leydig cell migration and differentiation, as well as abnormal gonocyte development, ultimately leading to reduced production of testosterone and insulin-like hormone 3 (Insl3), which is crucial for the descent of the testes. nih.gov

Developmental Toxicity in Animal Models

The developmental toxicity of DIBP extends beyond the reproductive system, with studies indicating a range of adverse outcomes in animal models. Research has provided robust evidence that DIBP causes developmental toxicity, including increased post-implantation loss and decreased pre- and postnatal growth. researchgate.net

In a study on pregnant Sprague-Dawley rats, administration of DIBP during gestation days 12-21 did not cause overt maternal toxicity or a reduction in litter size. nih.gov However, it led to significant developmental effects in the male offspring. nih.gov These effects underscore the vulnerability of the developing fetus to this compound.

Developmental effects observed in animal models following in utero exposure to DIBP include:

Interactive Table: Developmental Effects of DIBP in Animal Models| Effect | Observation | Species |

|---|---|---|

| Reduced Anogenital Distance | Neonatal male offspring displayed a reduced anogenital distance. nih.gov | Rat |

| Areola/Nipple Retention | Male offspring showed dose-related retention of areolas/nipples. nih.gov | Rat |

| Delayed Puberty | Onset of puberty was delayed in male offspring. nih.gov | Rat |

| Genital Malformations | Adult males exhibited hypospadias, cleft prepuce, and undescended testes. nih.gov | Rat |

| Testicular Lesions | Adult testes showed seminiferous tubule degeneration. nih.gov | Rat |

| Post-implantation Loss | Increased post-implantation loss was observed. researchgate.net | Not Specified |

| Decreased Growth | Decreased pre- and postnatal growth was noted. researchgate.net | Not Specified |

Studies on other phthalates, such as Dibutyl Phthalate (DBP), in alternative animal models like zebrafish have also revealed developmental toxicity. DBP exposure in zebrafish embryos led to vascular developmental toxicity by increasing oxidative stress and interfering with the expression of genes related to vascular development. nih.gov This resulted in abnormal development of the subintestinal vessels. nih.gov

Immunotoxicological Assessments

Currently, there is a lack of specific immunotoxicological assessment data available for this compound in the provided search results. However, research on its analog, Dibutyl Phthalate (DBP), offers some insights into the potential immunotoxic effects of this class of compounds.

Studies using zebrafish embryos have demonstrated that DBP can exert immunotoxic effects. nih.govepa.gov Key findings from these studies include:

Inhibition of Immune Cell Formation: Exposure to DBP was found to inhibit the formation of neutrophils and macrophages in a concentration-dependent manner. nih.govresearchgate.net

Impaired Macrophage Function: The phagocytic ability of macrophages was decreased following DBP exposure, indicating a functional impairment of these key immune cells. nih.govepa.gov

Induction of Respiratory Burst: DBP exposure induced a respiratory burst, which is a rapid release of reactive oxygen species. nih.govepa.gov

Altered Gene Expression: The transcription levels of T/B cell-related genes, rag1/2, were up-regulated. nih.govepa.gov

These findings suggest that DBP can significantly influence the immune system in fish, and zebrafish embryos are considered a reliable model for assessing developmental immunotoxicity. nih.govepa.gov While direct data on this compound is needed, the information on DBP highlights a potential area for future toxicological investigation.

Neurological and Behavioral Impacts

There is limited direct information on the neurological and behavioral impacts of this compound. However, studies on its analog, Diisobutyl Phthalate (DIBP), provide some evidence of potential neurotoxic effects.

One study reported that mice exposed to DIBP exhibited decreased passive avoidance capability, suggesting an impact on learning and memory. researchgate.net This study also observed an increase in the apoptosis (programmed cell death) of hippocampal cells. researchgate.net The hippocampus is a brain region crucial for learning and memory. The researchers noted that DIBP could cross the blood-brain barrier after oral intake. researchgate.net

Similarly, research on Dibutyl Phthalate (DBP) has also indicated neurobehavioral effects in mice. Oral administration of DBP was found to reduce total distance moved, impair memory function, and induce anxiety-like behaviors. nih.gov Histological analysis revealed a significant reduction in the size of nuclei and condensation in the dentate gyrus cells of the hippocampus in DBP-treated mice. nih.gov

While these studies on DIBP and DBP provide suggestive evidence of neurological and behavioral effects, it is important to note that the literature on this specific aspect for DIBP is limited, and further research is needed to fully understand the potential neurological hazards of this compound. researchgate.net

Comparative Toxicology with Other Phthalate Plasticizers

Diisobutyl Phthalate (DIBP) and Dibutyl Phthalate (DBP) as Analogs

Diisobutyl phthalate (DIBP) and dibutyl phthalate (DBP) are structurally similar phthalate esters, often considered analogs. taminkalatak.comnih.gov Both are used as plasticizers to enhance the flexibility and durability of various materials. taminkalatak.comalchemist-plasticizer.com The primary structural difference lies in the arrangement of their butyl side chains; DBP has two normal butyl groups, while DIBP has two isobutyl groups. alchemist-plasticizer.com This seemingly minor difference in structure can influence their physical and chemical properties. alchemist-plasticizer.com

From a toxicological perspective, DIBP has been shown to have comparable anti-androgenic effects to DBP in the fetal rat testis. nih.gov Studies indicate that in utero exposure to DIBP can cause severe and specific adverse effects on the male rat reproductive development, with a pattern similar to that of DBP. nih.gov However, some research suggests that DIBP may be slightly less potent than DBP in inducing certain malformations. nih.gov

Due to concerns about the reproductive toxicity of DBP, DIBP has been used as a substitute. nih.gov However, the similar toxicological profiles of the two compounds raise concerns about the safety of this substitution. nih.gov

Interactive Table: Comparison of DBP and DIBP

| Feature | Dibutyl Phthalate (DBP) | Diisobutyl Phthalate (DIBP) |

|---|---|---|

| Chemical Structure | Contains two normal butyl groups. alchemist-plasticizer.com | Contains two isobutyl groups. alchemist-plasticizer.com |

| Primary Use | Plasticizer in plastics, coatings, and adhesives. alchemist-plasticizer.com | Plasticizer in plastics, coatings, and adhesives. alchemist-plasticizer.com |

| Volatility | Higher volatility compared to DIBP. alchemist-plasticizer.com | Lower volatility compared to DBP. alchemist-plasticizer.com |

| Environmental Stability | Generally considered less stable in the environment than DIBP. alchemist-plasticizer.com | Generally considered more stable in the environment than DBP. alchemist-plasticizer.com |

| Anti-androgenic Effects | Known to have anti-androgenic activity. frontiersin.org | Exhibits comparable anti-androgenic effects to DBP. nih.gov |

Assessment of Cumulative Antiandrogenic Effects with Phthalate Mixtures

The assessment of cumulative antiandrogenic effects is crucial because humans are typically exposed to mixtures of phthalates rather than single compounds. nih.gov Toxicological studies on defined chemical mixtures help in understanding how these chemicals interact to produce an effect. nih.govnih.gov

Research has shown that phthalate mixtures can act in a dose-additive manner, meaning the combined effect of the mixture is approximately equal to the sum of the effects of the individual components, based on their relative potencies. nih.govnih.gov This has been observed for mixtures of phthalates that suppress fetal testosterone production. nih.govnih.gov

For instance, a study on a mixture of five phthalates—DBP, DEHP, BBP, DIBP, and DPeP—found that dose addition accurately predicted the mixture's effects on reducing fetal testosterone production and inducing fetal mortality in rats. nih.gov Similarly, binary mixtures of phthalates, such as DBP and DEHP, have also shown effects consistent with dose addition. nih.gov

Furthermore, dose-additive effects have also been reported for mixtures containing phthalates and other antiandrogenic chemicals with different mechanisms of action, such as certain pesticides. nih.govnih.gov These findings from animal studies are valuable for human health risk assessment, particularly for cumulative risk assessment, which considers the combined exposure to multiple chemicals. nih.govnih.gov The data from these experiments can be used in conjunction with human biomonitoring data to evaluate the potential risks posed by exposure to antiandrogenic chemical mixtures. nih.govnih.gov

Analytical Methodologies for Diisobutyl Hexahydrophthalate

Extraction and Sample Preparation Techniques

The accurate analysis of Diisobutyl hexahydrophthalate from various matrices, particularly from environmental samples, necessitates efficient extraction and sample preparation to isolate the analyte from interfering components and to concentrate it to detectable levels.

Solid-Phase Extraction (SPE) for Environmental Samples

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of analytes from complex matrices, such as water and soil. youtube.comnih.gov The selection of the appropriate SPE sorbent is crucial and is based on the physicochemical properties of the analyte. This compound is a hydrophobic compound with low water solubility (18.31 mg/L at 20°C) and a high octanol-water partition coefficient (log P of 4.83 at 40°C), indicating its nonpolar nature. Therefore, reversed-phase SPE is the most suitable approach for its extraction from aqueous environmental samples.

In a typical SPE procedure for a nonpolar compound like this compound from a water sample, the following steps are involved:

Conditioning: The SPE cartridge, commonly packed with a C18 (octadecylsilyl) sorbent, is first conditioned with an organic solvent like methanol (B129727), followed by water. This process wets the stationary phase and prepares it for sample loading.

Loading: The water sample is passed through the conditioned cartridge. Due to the hydrophobic interactions, this compound and other nonpolar compounds are retained on the C18 sorbent, while the polar sample matrix passes through.

Washing: The cartridge is then washed with a weak solvent mixture, such as water or a water/methanol mix, to remove any weakly bound, more polar impurities.

Elution: Finally, the retained this compound is eluted from the cartridge using a small volume of a strong, nonpolar organic solvent like ethyl acetate (B1210297) or hexane. This eluate, now containing the concentrated and purified analyte, can be further concentrated by evaporation and reconstituted in a suitable solvent for chromatographic analysis.

Dispersive solid-phase extraction (DSPE) is a variation of SPE that can also be employed, offering a faster and simpler cleanup process for sample extracts. conicet.gov.ar

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other compounds that may be present in the extracted sample, ensuring accurate identification and quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of this compound, a non-polar or semi-polar capillary column is typically used. A common choice for phthalate (B1215562) analysis is a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). nih.govrestek.com The oven temperature program is optimized to achieve good resolution between different isomers and other phthalates that might be present in the sample. A typical temperature program would start at a lower temperature, hold for a short period, and then ramp up to a higher temperature to elute the less volatile compounds. epa.gov

The retention of a compound in GC can be characterized by its Kovats retention index, which is a standardized measure. For this compound, the semi-standard non-polar Kovats retention index has been reported as 1845. nih.gov

A representative table of GC conditions for the analysis of phthalates, which could be adapted for this compound, is shown below.

| Parameter | Value |

| Column | DB-5MS UI (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injector Temperature | 300°C |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | Initial temp. 60°C, ramp to 220°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min |

| Injection Volume | 1 µL |

| This table presents typical GC parameters for phthalate analysis and may require optimization for this compound. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile separation technique that is well-suited for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. advancechemjournal.com For this compound, reversed-phase HPLC is the most common mode of separation. sielc.comgovst.edu

In reversed-phase HPLC, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. govst.edugovst.edu The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. sielc.comgovst.edu The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. govst.edu Detection is often performed using a UV detector, as the phthalate structure absorbs ultraviolet light. govst.edugovst.edu

A general set of HPLC conditions that can be used as a starting point for the analysis of this compound is provided below.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10-20 µL |

| This table outlines general HPLC conditions for phthalate analysis and would likely require method development for this compound. govst.edugovst.edu |

Spectroscopic and Spectrometric Detection Methods

Following chromatographic separation, sensitive and selective detection methods are required for the identification and quantification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful detection technique that is often coupled with either GC (GC-MS) or HPLC (LC-MS). It provides information about the mass-to-charge ratio (m/z) of ionized molecules and their fragments, which allows for highly specific and sensitive detection and structural elucidation. restek.comnih.gov

For this compound, GC-MS is a common analytical approach. After separation on the GC column, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are then detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule. The exact mass of this compound is 284.199 Da.

The mass spectrum of a compound is a unique fingerprint. The NIST Mass Spectrometry Data Center provides spectral information for this compound, which is crucial for its identification. nih.gov

Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₈O₄ |

| Molecular Weight | 284.39 g/mol |

| Exact Mass | 284.19875937 Da |

| Top m/z Peak (GC-MS) | 155 |

| Data sourced from PubChem. nih.gov |

The fragmentation pattern in the mass spectrum provides structural information. For esters like this compound, common fragmentation pathways include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. The presence of a prominent ion at m/z 149 is characteristic for many phthalate esters, however, for hexahydrophthalates, the fragmentation pattern will differ due to the saturated ring structure. The top peak at m/z 155 is a key identifier for this compound in a GC-MS analysis. nih.gov

Spectrophotometric Methods

Spectrophotometry measures the concentration of a substance in a solution by quantifying the amount of light it absorbs. alliedacademies.org This method is based on the principle that chemical compounds absorb light at specific wavelengths. alliedacademies.orgnih.gov For quantitative analysis, a calibration curve is typically created by measuring the absorbance of several standard solutions of known concentrations. nih.gov

While highly specific spectrophotometric methods for this compound are not widely documented, general approaches for determining compounds like phthalates often involve forming a colored complex. globalresearchonline.netresearchgate.net This involves reacting the analyte with a chromogenic reagent to produce a product that absorbs light in the visible region of the electromagnetic spectrum. researchgate.net The intensity of the color, measured as absorbance at a specific wavelength (λmax), is proportional to the concentration of the analyte. globalresearchonline.net

Key parameters that must be optimized for developing a spectrophotometric method include the choice of solvent, pH, reagent concentration, reaction time, and temperature to ensure stability and reproducibility. globalresearchonline.net Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine analysis in many laboratories. nih.govgrafiati.com

Infrared and Raman Spectroscopy (general, if applicable)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a molecule's structure. ksu.edu.samt.com Both methods probe the vibrational energies of molecular bonds, resulting in a spectrum that serves as a unique molecular fingerprint. triprinceton.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. ksu.edu.sa For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For a phthalate ester like this compound, characteristic peaks would be expected for the C=O (carbonyl) and C-O (ester) stretching vibrations.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light, typically from a laser. ksu.edu.sa When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). triprinceton.org This frequency shift corresponds to the vibrational energy levels of the molecule. mt.com A vibration is Raman active if it causes a change in the molecule's polarizability. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds, such as C-C bonds in the molecule's backbone. ksu.edu.sa

These techniques are powerful for qualitative identification and for studying molecular characteristics like polymorphism (the existence of different crystalline forms), as different forms can produce distinct spectra. americanpharmaceuticalreview.com

Table 2: Comparison of IR and Raman Spectroscopy

ksu.edu.satriprinceton.org| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy | Reference |

|---|---|---|---|

| Principle | Absorption of IR radiation | Inelastic scattering of light | |

| Selection Rule | Change in dipole moment | Change in polarizability |

Nuclear Magnetic Resonance (NMR) (general, if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed structure of organic molecules. cymitquimica.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. jackwestin.com When placed in a strong magnetic field, these nuclei can absorb energy from radiofrequency waves and transition to a higher energy state. jackwestin.com The precise frequency at which a nucleus resonates is highly dependent on its local chemical environment, providing a wealth of structural information. encyclopedia.pubresearchgate.net

An NMR spectrum provides several key pieces of information:

Chemical Shift: The position of a signal indicates the electronic environment of the nucleus.

Integration: The area under a signal is proportional to the number of nuclei it represents. jackwestin.com

Multiplicity (Splitting): The splitting of a signal into multiple peaks reveals information about neighboring nuclei. jackwestin.com

For this compound, ¹H NMR would show distinct signals for the protons on the cyclohexane (B81311) ring and the isobutyl groups. Likewise, ¹³C NMR would provide a signal for each unique carbon atom in the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between atoms, further confirming the molecular structure. encyclopedia.pub NMR is generally a non-destructive technique. encyclopedia.pub

Specialized Analytical Approaches

Karl-Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. sigmaaldrich.commt.com It is widely recognized as a reference method and can measure water concentrations from parts per million (ppm) to 100%. metrohmsiam.com The technique is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent. mt.commcckf.com

There are two main types of KF titration:

Volumetric KF: A solution containing iodine is added to the sample until an excess of iodine is detected. The volume of the titrant used is proportional to the water content. This method is ideal for samples with higher water content (typically >1%). metrohm.com

Coulometric KF: Iodine is generated electrochemically in the titration cell. The total charge required to reach the endpoint is directly proportional to the amount of water, according to Faraday's law. This method is extremely sensitive and is used for samples with trace amounts of water (ppm range). mt.com

For a substance like this compound, if it is soluble in the KF solvent (often methanol or a specialized formulation), it can be added directly to the titration cell. sigmaaldrich.com The method's specificity for water, avoiding interference from other volatile components, makes it superior to loss-on-drying methods for accurate moisture determination. mcckf.commetrohm.com

Development of Verifiable Analytical Techniques for Metabolites (general)

The detection and quantification of this compound (DIBHH) metabolites in biological matrices are crucial for assessing human exposure and understanding its metabolic fate. While specific literature detailing analytical methods exclusively for DIBHH metabolites is limited, the development of verifiable analytical techniques can be effectively guided by established methodologies for structurally similar compounds, such as diisobutyl phthalate (DiBP) and other plasticizer metabolites. The primary analytical approaches involve sophisticated chromatographic and mass spectrometric techniques that offer high sensitivity and selectivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and gold-standard technique for the analysis of phthalate and plasticizer metabolites in biological samples. alwsci.com This is largely due to its high sensitivity, specificity, and ability to analyze complex mixtures with minimal sample preparation. alwsci.com Ultra-performance liquid chromatography (UPLC), a high-resolution form of HPLC, coupled with electrospray ionization (ESI) and tandem mass spectrometry (UPLC-ESI-MS/MS), has been successfully developed for the simultaneous determination of DiBP and its primary metabolite, monoisobutyl phthalate (MiBP), in various biological matrices including plasma, urine, and feces. nih.govresearchgate.net

A typical UPLC-ESI-MS/MS method for a related compound, MiBP, involves the use of a C18 column for chromatographic separation. nih.govresearchgate.net A gradient elution with a mobile phase consisting of aqueous formic acid and an organic solvent like acetonitrile allows for the effective separation of the analytes. nih.govresearchgate.net The mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For instance, the mass transition for MiBP has been identified as m/z 221.0 → 77.0. nih.gov An internal standard, such as a deuterated analog of the parent compound (e.g., DiBP-d4), is often used to ensure quantification accuracy. nih.gov The lower limits of quantification (LLOQ) for such methods can be as low as 0.1 ng/mL in various biological matrices, demonstrating excellent sensitivity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of phthalate metabolites. nih.gov While traditionally requiring a derivatization step to increase the volatility and thermal stability of polar metabolites, recent advancements have enabled the direct analysis of some phthalate monoesters without derivatization. nih.gov This simplification of the analytical procedure reduces sample preparation time and potential sources of error. nih.gov For GC-MS analysis, optimization of injection parameters (temperature, pressure), the chromatographic temperature program, and mass spectrometer settings are critical for achieving good separation and detection. nih.gov Derivatization, when necessary, often involves silylation to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) derivatives. youtube.com

The sample preparation for the analysis of DIBHH metabolites from biological samples like urine typically involves an enzymatic hydrolysis step using β-glucuronidase to deconjugate the metabolites, which are often excreted as glucuronide conjugates. researchgate.net This is followed by a sample clean-up and extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analytes before instrumental analysis. researchgate.net

The development of these analytical methods requires rigorous validation to ensure their reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.govresearchgate.net The linearity of the method is assessed over a range of concentrations, and for phthalate metabolites, correlation coefficients (r²) greater than 0.98 are typically achieved. nih.gov Accuracy and precision are evaluated through replicate analyses of spiked samples at different concentration levels. nih.gov

The research findings for the analytical method development for a closely related metabolite, monoisobutyl phthalate (MiBP), are summarized in the table below. These findings provide a strong basis for the development of similar methods for DIBHH metabolites.

| Parameter | Method | Findings |

| Instrumentation | UPLC-ESI-MS/MS | KINETEX core-shell C18 column (50 × 2.1 mm, 1.7 μm) nih.govresearchgate.net |

| Mobile Phase | Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile nih.govresearchgate.net | Effective separation of analytes nih.govresearchgate.net |

| Flow Rate | 0.3 mL/min nih.govresearchgate.net | |

| Mass Transitions | MiBP: m/z 221.0 → 77.0; DiBP-d4 (IS): m/z 283.2 → 153.0 nih.gov | High selectivity in MRM mode nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL for MiBP in various biological matrices nih.gov | Demonstrates high sensitivity nih.gov |

| Linearity | Not specified for MiBP, but generally >0.98 for phthalate metabolites nih.gov | |

| Sample Preparation | Enzymatic hydrolysis followed by extraction researchgate.net | Necessary for conjugated metabolites researchgate.net |

Applications and Emerging Research Areas of Diisobutyl Hexahydrophthalate

Role as a Solvent or Co-solvent in Organic Reactions

Due to its chemical structure, Diisobutyl hexahydrophthalate possesses characteristics that make it a candidate for investigation as a solvent or co-solvent in organic synthesis. With a molecular formula of C₁₆H₂₈O₄, the compound is a colorless, low-volatility liquid. Its structure, featuring a non-polar cyclohexane (B81311) ring and two branched isobutyl ester groups, results in marked hydrophobicity and good solubility in many common organic solvents.

These properties suggest its potential utility in reactions involving non-polar reactants where a high-boiling, non-protic medium is required. Its function would be to dissolve reactants and facilitate molecular interaction, similar to other high-molecular-weight esters used in synthesis. For instance, in chemical recovery processes, its low vapor pressure and viscosity are advantageous. While specific, named organic reactions prominently featuring DIBHP as a solvent are not widely documented in current literature, its physical properties support its exploration as a substitute for less desirable solvents in various applications. Further research is needed to fully characterize its effectiveness and establish its utility compared to more conventional solvents.

DIBHP as a Ligand in Catalytic Processes

The ester carbonyl groups in this compound have the capacity to act as electron donors, allowing the molecule to function as a ligand that can coordinate with metal centers in catalyst systems. This is particularly relevant in the field of olefin polymerization using Ziegler-Natta (ZN) catalysts, where electron donors are critical components for controlling catalyst performance.

Influence on Catalyst Activity and Selectivity

In the context of Ziegler-Natta catalysis for polypropylene (B1209903) production, internal electron donors like phthalate (B1215562) esters are added during catalyst synthesis. They adsorb onto the catalyst support (typically MgCl₂) and influence the formation and stereospecificity of the active titanium sites. While much of the foundational research has been conducted on aromatic phthalates like DIBP, the principles extend to their hydrogenated counterparts like DIBHP.

The primary role of the internal donor is to enhance the catalyst's stereoselectivity, leading to polypropylene with high isotacticity (a regular arrangement of methyl groups on the polymer chain). The donor molecule selectively poisons or deactivates non-stereospecific active sites on the catalyst surface, thereby increasing the proportion of highly isotactic polymer produced. manipal.eduacs.org The structure of the donor ligand is crucial; the steric bulk and electronic properties of the isobutyl groups and the cyclohexane backbone in DIBHP would modulate the interaction with the catalyst surface, directly impacting both the activity and the selectivity of the polymerization process. rsc.org The use of specific ligands can be a strategy to achieve a desired balance between catalyst productivity and the stereoregularity of the resulting polymer. nih.gov

Mechanistic Understanding of DIBHP's Catalytic Role

The mechanism by which DIBHP influences catalysis is based on its coordination chemistry. The two carbonyl oxygen atoms of the ester groups can chelate or bridge magnesium and titanium centers on the catalyst surface. In Ziegler-Natta systems, the catalyst consists of titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support.

The mechanistic role of the internal donor is understood as follows:

Surface Modification : The donor molecule adsorbs onto the MgCl₂ support, influencing its crystal structure and the way TiCl₄ is subsequently adsorbed. This can lead to the preferential exposure of certain crystal faces that are more conducive to forming highly stereospecific active sites.

Active Site Control : The donor ligand coordinates to the metal centers near the active titanium sites. This coordination modifies the electronic and steric environment around the catalytic center. acs.org This steric hindrance is believed to be a key factor in dictating the orientation of the incoming propylene (B89431) monomer, thus enforcing a stereoregular insertion and leading to an isotactic polymer chain. unina.it

While detailed mechanistic studies specifically mapping the interaction of DIBHP are less common than for DIBP, the fundamental principles of coordination to metal halides and the resulting steric and electronic influence on the active sites are directly applicable. nih.gov

Advanced Materials Science Applications Involving DIBHP

The primary application of this compound in materials science is as a plasticizer for polymers, most notably for polyvinyl chloride (PVC).

DIBHP in Polymer Science and Plasticization (distinction from prohibited element)

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. alchemist-plasticizer.com They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material. This transforms a rigid polymer like PVC into a soft, flexible material.

The crucial distinction for DIBHP lies in its hydrogenated structure. Its aromatic precursor, Diisobutyl phthalate (DIBP), belongs to a class of low-molecular-weight ortho-phthalates that have faced increasing regulatory scrutiny and restrictions in many consumer products due to health concerns. wikipedia.orguml.edu DIBHP is a non-aromatic analogue, created by the catalytic hydrogenation of DIBP, which saturates the benzene (B151609) ring to form a cyclohexane ring. researchgate.net This structural modification is central to its positioning as a safer alternative plasticizer. nih.gov

Unique Solubility Properties and Branched Structure

The performance of DIBHP as a plasticizer is directly related to its molecular structure. The presence of two branched isobutyl side chains contributes to its effectiveness. smolecule.com This branched structure disrupts the close packing of polymer chains more efficiently than linear chains of the same molecular weight, which can enhance plasticization efficiency.

Integration into Novel Material Formulations

While primarily known as a plasticizer and a substitute for Di-n-butyl phthalate (DBP) in applications like PVC, paints, and adhesives, research has explored the integration of Diisobutyl Phthalate (DIBP) into more novel material contexts. industrialchemicals.gov.au It is often used with other high molecular weight phthalates as a gelling aid. industrialchemicals.gov.au

Further research has investigated its potential role in other specialized chemical processes:

Organic Synthesis: DIBP has been considered as a possible solvent or co-solvent for various organic reactions, owing to its non-polar characteristics and its capacity to dissolve a variety of organic compounds. smolecule.com

Catalysis: Studies have also touched upon the use of DIBP as a ligand in certain catalytic reactions. Ligands are crucial as they bind to a catalyst, influencing its activity and selectivity. smolecule.com

These applications are still largely in exploratory stages, requiring more research to fully understand the mechanisms and optimize performance compared to established chemical agents. smolecule.com

Regulatory Science and Risk Assessment Frameworks for DIBHP

The regulation and risk assessment of DIBP are multifaceted, involving numerous national and international bodies and employing sophisticated scientific methodologies to protect human health and the environment.

Regulatory Classification and Concern Status (e.g., SVHC)

Diisobutyl phthalate (DIBP) is recognized by regulatory authorities for its potential health risks, leading to its classification as a substance of significant concern. In the European Union, DIBP is identified as a Substance of Very High Concern (SVHC) under the REACH regulation. compliancegate.comwikipedia.org This classification is based on its hazardous properties, specifically its toxicity for reproduction and its characteristics as an endocrine disruptor. askreach.euqima.com Substances on the SVHC list may be subject to authorization for their use to be permitted. wikipedia.orgqima.com

In the United States, DIBP is also subject to specific regulations. The Consumer Product Safety Commission (CPSC), under the Consumer Product Safety Improvement Act (CPSIA), has prohibited the sale of children's toys and childcare articles that contain more than 0.1% DIBP. cptclabs.com Furthermore, the U.S. Environmental Protection Agency (EPA) is actively conducting a risk evaluation for DIBP under the Toxic Substances Control Act (TSCA) due to concerns about its toxicity and widespread human exposure. natlawreview.comepa.gov

| Regulatory Body | Classification/Action | Reason |

| ECHA (EU) | Substance of Very High Concern (SVHC) | Toxic for reproduction, Endocrine disruptor askreach.euqima.com |

| U.S. CPSC | Restricted to <0.1% in children's toys and childcare articles | Potential harmful effects on children if ingested cptclabs.com |

| U.S. EPA | Undergoing TSCA Risk Evaluation | Concerns about toxicity and pervasive human and environmental exposure epa.gov |

Development of Regulatory Science Tools and Standards for Phthalates

To enforce regulations and conduct thorough risk assessments for phthalates like DIBP, a suite of advanced scientific tools and standards has been developed.

Analytical and Testing Standards: